5-methylspiro[2.3]hexan-5-amine hydrochloride
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Overview
Description
5-methylspiro[2.3]hexan-5-amine hydrochloride is a chemical compound with a unique spirocyclic structure. The molecular formula of this compound is C7H14ClN.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylspiro[2.3]hexan-5-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common synthetic route includes the cyclization of a suitable precursor, such as a cyclohexane derivative, under acidic or basic conditions to form the spirocyclic core. The amine group is then introduced through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methylspiro[2.3]hexan-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
5-methylspiro[2.3]hexan-5-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methylspiro[2.3]hexan-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane derivatives: Compounds with similar spirocyclic structures but different functional groups.
Cyclohexane derivatives: Compounds with a cyclohexane core but lacking the spirocyclic structure.
Uniqueness
5-methylspiro[2.3]hexan-5-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
2763780-66-9 |
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Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
5-methylspiro[2.3]hexan-5-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6(8)4-7(5-6)2-3-7;/h2-5,8H2,1H3;1H |
InChI Key |
PUYYKCHQKSFAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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